1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQODZJHDBBIRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide typically involves the reaction of 6-chloropyrimidine with piperidine-4-carboxamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Name: 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide
Molecular Formula: C11H13ClN4O
CAS Number: 1242240-92-1
The structure of this compound features a piperidine ring attached to a chloropyrimidine moiety, which is crucial for its biological activity. The chloropyrimidine component enhances the compound's interaction with various biological targets, making it a valuable candidate for drug development.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide has several notable applications across different research domains:
Pharmaceutical Research
- Neurological Disorders: The compound is being investigated for its potential therapeutic effects in treating conditions such as depression and anxiety. Its structure allows it to interact with neurotransmitter receptors, modulating their activity and influencing mood regulation.
Cancer Research
- c-Met Inhibition: Recent studies have shown that this compound exhibits inhibitory effects on c-Met kinase, which is implicated in various cancers. This property suggests its potential use in targeted cancer therapies aimed at c-Met-driven pathways.
Anti-inflammatory Studies
- The compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This finding highlights its potential application in managing inflammatory diseases.
Material Science
- 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is also explored for its utility in developing new materials and as a catalyst in chemical reactions due to its unique structural characteristics.
Neurogenic Studies
In vitro studies have indicated that the compound promotes neurogenesis and may aid in repairing brain damage. For instance, experiments showed significant neuroprotective effects under oxidative stress conditions, suggesting its utility in neurodegenerative disease treatment.
c-Met Inhibition Studies
A study focusing on the inhibitory effects of the compound on c-Met kinase revealed potent activity. This characteristic could be leveraged for developing therapies targeting c-Met-driven cancers, providing a promising avenue for oncological research.
Anti-inflammatory Activity
Research demonstrated that 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide inhibits nitric oxide production in macrophages. Such findings indicate its potential role in managing diseases characterized by inflammation.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of protein kinase B (Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, the compound can modulate various cellular processes, including apoptosis and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogues
The following table summarizes structural variations and functional group differences between 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide and related compounds:
Key Observations:
- Piperidine Modifications : Carboxamide derivatives (target, ) exhibit improved hydrogen-bonding capacity relative to carboxylic acids () or amines (), influencing target binding and solubility.
Physicochemical Properties
Solubility Trends :
Biological Activity
Introduction
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide can be represented as follows:
Key Features
- Pyrimidine Ring: The presence of a chlorinated pyrimidine moiety enhances the compound's interaction with biological targets.
- Piperidine Ring: The piperidine structure contributes to the compound's pharmacological properties, allowing for interactions with various receptors.
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide has been studied for its ability to interact with several biological targets:
- Inhibition of Enzymes: It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of NAPE-PLD, which is involved in the metabolism of endocannabinoids .
- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with neurotransmission and cellular responses .
Structure-Activity Relationship (SAR)
Research on SAR has indicated that modifications to the piperidine and pyrimidine moieties can significantly affect the biological potency of the compound. For example, substituents on the piperidine ring can enhance binding affinity and selectivity towards target enzymes or receptors .
Case Studies and Research Findings
- Inhibition Studies:
- Antimicrobial Activity:
- Therapeutic Applications:
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Target | Notes |
|---|---|---|---|
| 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide | 72 | NAPE-PLD | High potency as an enzyme inhibitor |
| CCT372064 | 4.8 | BCL6 | Potent in vivo inhibitor |
| LEI-401 | 27 | NAPE-PLD | Nanomolar potency |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide, and how can purity be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, starting from 6-chloropyrimidine-4-carboxylic acid derivatives, followed by amidation with piperidine intermediates under anhydrous conditions (e.g., using DMF as a solvent and HATU/DIPEA coupling agents). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
- Critical Parameters : Monitor reaction temperature (60–80°C) to avoid decomposition of the chloropyrimidine moiety. Use HPLC or LC-MS to validate purity and confirm structural integrity .
Q. How can researchers characterize the physicochemical properties of this compound (e.g., solubility, stability)?
- Experimental Design :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using dynamic light scattering (DLS) or UV-Vis spectroscopy.
- Stability : Perform accelerated degradation studies under acidic/alkaline conditions (pH 3–10) and thermal stress (40–80°C) over 48 hours. Monitor via NMR or LC-MS for decomposition products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure.
- Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis of the chloropyrimidine group.
- Dispose of waste via certified hazardous waste services, as chlorinated pyrimidines may persist in the environment .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?
- Methodology :
- Reactivity : Perform density functional theory (DFT) calculations to map electron density around the chloropyrimidine ring, identifying nucleophilic/electrophilic sites .
- Biological Targets : Use AutoDock Vina or Schrödinger Suite for virtual screening against kinase or GPCR libraries, leveraging the piperidine-carboxamide scaffold’s known interactions with protein active sites .
- Validation : Cross-reference docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Analysis Framework :
- Source Investigation : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell line variability).
- Statistical Tools : Apply ANOVA or Bayesian meta-analysis to assess reproducibility. For example, outliers may arise from differences in compound solvation (DMSO vs. aqueous buffer) .
- Mitigation : Standardize protocols (e.g., NIH/NCATS guidelines) and use internal controls (e.g., staurosporine for kinase assays) .
Q. How can reaction engineering optimize the scalability of this compound’s synthesis while minimizing byproducts?
- Process Design :
- DoE (Design of Experiments) : Use factorial designs to optimize catalyst loading (e.g., Pd/C vs. CuI), solvent polarity, and reaction time.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
- Case Study : A 20% increase in yield was achieved by switching from batch to flow chemistry, reducing residence time and side reactions .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
